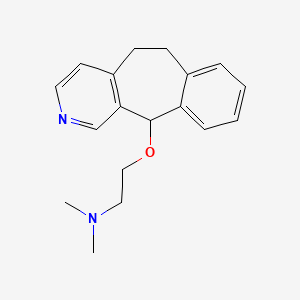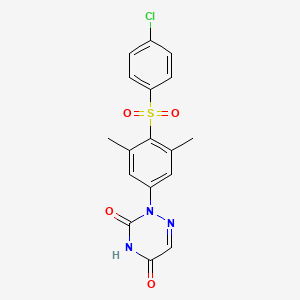
2-(4-((p-Chlorophenyl)sulfonyl)-3,5-dimethylphenyl)-as-triazine-3,5(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-((p-Chlorophenyl)sulfonyl)-3,5-dimethylphenyl)-as-triazine-3,5(2H,4H)-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. The presence of the p-chlorophenyl and sulfonyl groups further enhances its chemical reactivity and potential utility in different reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((p-Chlorophenyl)sulfonyl)-3,5-dimethylphenyl)-as-triazine-3,5(2H,4H)-dione typically involves multiple steps, starting with the preparation of the core triazine ring. One common method involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole in dichloromethane at ambient temperature. This reaction yields the desired triazine derivatives, which can then be further modified to introduce the p-chlorophenyl and sulfonyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-((p-Chlorophenyl)sulfonyl)-3,5-dimethylphenyl)-as-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The presence of the p-chlorophenyl and sulfonyl groups makes the compound susceptible to nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the p-chlorophenyl or sulfonyl groups.
Wissenschaftliche Forschungsanwendungen
2-(4-((p-Chlorophenyl)sulfonyl)-3,5-dimethylphenyl)-as-triazine-3,5(2H,4H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-(4-((p-Chlorophenyl)sulfonyl)-3,5-dimethylphenyl)-as-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the growth of cancer cells by inducing apoptosis or interfering with cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazine derivatives with different substituents on the triazine ring. Examples include:
- 2-(4-Methylphenyl)-as-triazine-3,5(2H,4H)-dione
- 2-(4-Chlorophenyl)-as-triazine-3,5(2H,4H)-dione
- 2-(4-Methoxyphenyl)-as-triazine-3,5(2H,4H)-dione
Uniqueness
What sets 2-(4-((p-Chlorophenyl)sulfonyl)-3,5-dimethylphenyl)-as-triazine-3,5(2H,4H)-dione apart is the combination of the p-chlorophenyl and sulfonyl groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other similar triazine derivatives .
Eigenschaften
CAS-Nummer |
38560-80-4 |
|---|---|
Molekularformel |
C17H14ClN3O4S |
Molekulargewicht |
391.8 g/mol |
IUPAC-Name |
2-[4-(4-chlorophenyl)sulfonyl-3,5-dimethylphenyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C17H14ClN3O4S/c1-10-7-13(21-17(23)20-15(22)9-19-21)8-11(2)16(10)26(24,25)14-5-3-12(18)4-6-14/h3-9H,1-2H3,(H,20,22,23) |
InChI-Schlüssel |
AJCLTAZSYSCYTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)C)N3C(=O)NC(=O)C=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



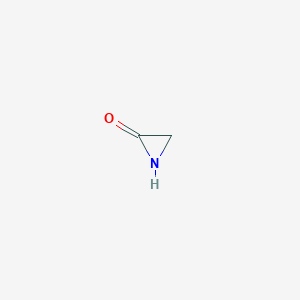
![3-[(Diethylamino)methyl]-2,6-bis(sulfanyl)-4H-thiopyran-4-one](/img/structure/B14675925.png)

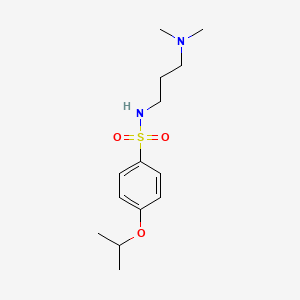
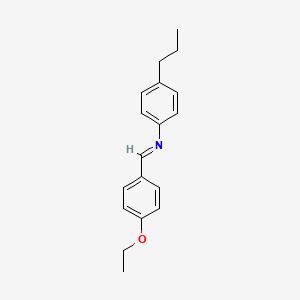
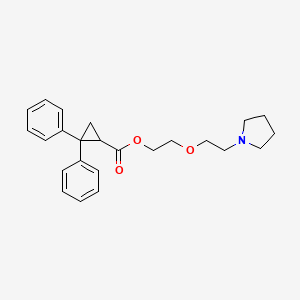
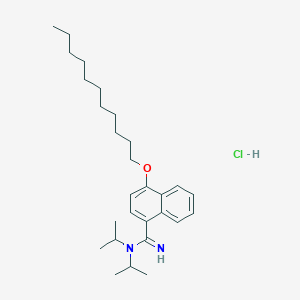
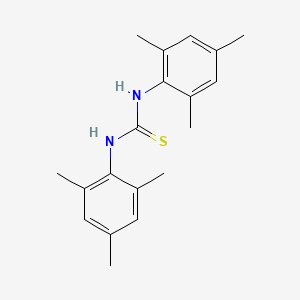
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)
![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
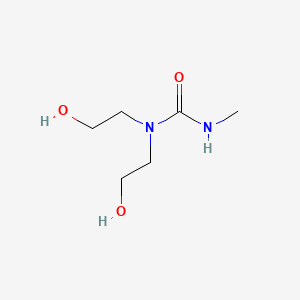
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
